UC-781 exerts its antiviral effect by specifically inhibiting the HIV-1 reverse transcriptase (RT), a key viral enzyme that copies the viral RNA genome into DNA [1] [2]. The table below details its key biochemical characteristics as a tight-binding inhibitor [3].
| Property | Description |
|---|---|
| Target | HIV-1 Reverse Transcriptase (RT) [1]. |
| Inhibitor Type | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI); binds to an allosteric pocket (NNIBP) distinct from the polymerase active site [4]. |
| Binding Stoichiometry | Inhibits RT at a 1:1 molar ratio of inhibitor to enzyme [3]. |
| Binding Kinetics | Rapid tight-binding: rapid association (kon ~ 1.7 x 106 M-1s-1) and very slow dissociation (koff ~ 1.6 x 10-3 s-1) [3]. |
| Mechanistic Consequence | Inactivation of the RT-T/P complex is long-lasting; enzyme activity recovers slowly (only ~60% after 25 min) after removal of unbound inhibitor [3]. |
| Highest Affinity For | RT-Template/Primer-dNTP ternary complex > RT-Template/Primer binary complex > free RT [3]. |
This compound's profile includes high potency against wild-type HIV-1, a defined but manageable resistance barrier, and valuable synergistic interactions with other drugs [5] [6].
This compound binding mechanism to HIV-1 RT
| Virus Strain | Relative Efficacy & Key Findings |
|---|---|
| Wild-type HIV-1 | Highly potent in cell culture systems [7]. Maintains potency against NRTI-resistant strains [7]. |
| NNRTI-Resistant HIV-1 | 10- to 100-fold less effective against single-mutant strains (e.g., Y181C, K103N). However, 25 µM UC781 provided essentially equivalent microbicidal activity against both resistant and wild-type virus [5]. |
| Barrier to Resistance | High-level resistance requires multiple mutations in the NNRTI binding pocket (e.g., K103T + V106A + Y181C) [6] [7]. |
| Synergy with AZT | A 1:1 molar combination of UC781 and AZT shows high-level synergy against AZT-resistant HIV-1, restoring AZT's antiviral activity [6]. This was not observed with other NNRTIs like nevirapine [6]. |
The development of UC781 as a topical microbicide addresses the need for a woman-controlled HIV prevention method [7]. Its practical application faces two major hurdles, along with potential solutions:
| Challenge | Description | Investigated Solutions |
|---|
| Aqueous Stability | UC781 is susceptible to oxidative degradation in aqueous solutions, with a primary degradant being UC22, which has reduced antiviral potency [7]. | - Use of cyclodextrins (SBE-β-CD, HP-β-CD) to form inclusion complexes [7] [8].
The following methodology, adapted from Hossain & Parniak (2006) [5], details a key experiment for evaluating UC781's efficacy against NNRTI-resistant HIV-1, which is critical for microbicide development.
1. Objective: To evaluate the inactivation efficacy of UC781 against cell-free wild-type and NNRTI-resistant HIV-1. 2. Materials:
The following tables consolidate quantitative stability data from experimental studies.
Table 1: Thermal Stability Profile of this compound
| Formulation / Condition | Temperature | Duration | Stability Outcome | Source |
|---|---|---|---|---|
| 5% in Replens gel | 50 °C | 30 days | Fully stable; retained antiviral potency | [1] |
| Stock solution (with Tween 80/DMSO) | 65 °C | Not specified | Good stability | [2] |
| Solid substance | ~130 °C (Melting Point) | - | Determined via DSC analysis; provides a baseline for processing | [3] |
Table 2: pH Stability and Solubility Profile of this compound
| Property / Condition | Value / Outcome | Notes / Context | Source |
|---|---|---|---|
| Aqueous Solubility | < 30 ng/mL | Intrinsically poor water solubility | [4] |
| Stability at Low pH | Stable at pH 1.2 - 4.3 for 4 hours | No loss of antiviral potency after exposure; relevant for vaginal environment (pH ~3.5-4.5) | [1] |
| Solubility Enhancement (SBE-β-CD) | Linear increase with cyclodextrin concentration (AL-type profile) | 5% SBE-β-CD significantly increases solubility; inclusion complex formation | [2] |
For researchers seeking to replicate or extend these stability studies, here are the key methodologies cited in the literature.
Thermal stability can be assessed using standardized methods. While ASTM E2550-21 provides a general framework for thermal stability screening via Thermogravimetric Analysis (TGA) [5], more specific methodologies were used in this compound studies:
The workflow for a comprehensive thermal hazard assessment, as applied in pharmaceutical development, is summarized below:
Figure 1: Workflow for thermal stability and hazard assessment of pharmaceuticals, integrating DSC, TGA, and calorimetry [6].
To address this compound's poor aqueous solubility and stability in solution, researchers have successfully used cyclodextrins and antioxidants.
The logical relationship between this compound's challenges and the formulation strategies to overcome them is as follows:
Figure 2: Logical flow from this compound's key development challenges to formulation strategies and outcomes [2] [4].
The core challenge in developing this compound is its poor aqueous solubility, which can be overcome with several advanced formulation techniques:
It is important to note that while the existing data is promising for topical applications, a comprehensive preformulation dataset for this compound is not fully available in the public domain. Key areas where data is limited or unavailable include:
The table below summarizes key resistance mutations and their observed effects on UC-781's antiviral activity based on in vitro studies.
| Mutation(s) | Effect on this compound Efficacy (Fold-Change in EC₅₀) | Notes / Associated Resistance |
|---|---|---|
| L100I [1] [2] | Not quantified (N/Q) in search results | A primary mutation that confers structural resistance; often emerges with K103N [1]. |
| Y181C [3] | ~7-fold reduction | A common Nevirapine-associated mutation to which this compound shows relatively preserved activity [3]. |
| V106A [2] | N/Q | A primary mutation that confers structural resistance [2]. |
| V106A + Y181C ("UCR") [4] [3] | ~465-fold reduction | A double mutant demonstrating significant loss of this compound activity [4] [3]. |
| L100I + K103N ("EFVR") [4] [3] | ~1325-fold reduction | A double mutant associated with high-level resistance to this compound [4] [3]. |
| K103N [1] | N/Q | A common mutation; often emerges with L100I to confer high-level resistance [1]. |
The resistance of HIV-1 to this compound arises from structural and biochemical changes in the reverse transcriptase (RT) NNRTI binding pocket.
Research into this compound as a microbicide has yielded critical insights for overcoming the resistance challenge.
In vitro pathway to this compound resistance and its impact on drug efficacy.
This compound's extremely poor aqueous solubility poses a major formulation challenge. To address this, researchers have successfully used cyclodextrins to create inclusion complexes, which dramatically increase the drug's solubility and, in one case, resulted in a 30-fold increase in inhibitory potency in an RT inhibition assay [6].
The table below summarizes the key biochemical and pharmacological properties of UC-781 as reported in the literature.
| Property | Description / Value |
|---|---|
| Drug Class | Thiocarboxanilide derivative; Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) [1] [2] |
| Molecular Target | HIV-1 Reverse Transcriptase (RT) [2] |
| Antiviral Potency (EC₅₀) | ~ 0.002 μg/mL (∼5 nM) against wild-type HIV-1 [1] [2] |
| Resistance Profile | Effective against HIV-1 strains with common NNRTI-resistance mutations (e.g., K103N, Y181C, V106A, L100I) [1] |
| Mechanism of Action | Tight, irreversible binding to HIV-1 RT; inhibits DNA polymerization and AZT excision [3] [2] |
| Synergy | Synergistic activity with AZT (Zidovudine) against AZT-resistant HIV-1 [2] |
| Formulation R&D | Investigated in solid dispersions and gel formulations (Replens, Carbopol) to overcome poor solubility [4] [5] |
| Key Limitation | Very low aqueous solubility, leading to poor oral bioavailability [5] |
The following diagram illustrates its primary mechanism of action as an NNRTI.
This compound inhibits HIV-1 replication by binding to and inactivating the Reverse Transcriptase enzyme.
The research on this compound involved several critical experiments to establish its efficacy and potential applications.
A major research focus was overcoming this compound's poor solubility for topical and potential oral delivery.
| Formulation Type | Objective | Key Findings / Outcomes |
|---|
| Ternary Solid Dispersion [5] | Enhance dissolution for oral absorption. | Carrier: TPGS 1000 (surfactant) + Eudragit E100 (polymer). Result: Achieved ~70% drug release in 4 hours. | | Lipophilic Gel (Replens) [4] | Develop a stable vaginal microbicide. | Stability: Stable for 30 days at 50°C; stable at vaginal pH (3.5). Safety: No irritation in rabbit model; no effect on vaginal flora (Lactobacillus). | | Carbopol Gel [3] | Evaluate efficacy in tissue model. | Activity: 0.1% formulation prevented both direct tissue infection and viral dissemination via migratory cells. |
This compound was characterized as an exceptionally potent NNRTI with a favorable resistance profile and unique ability to restore AZT's potency. Its high stability and low systemic absorption made it a promising candidate for topical prevention [3] [4]. However, its development as a systemic therapeutic was hindered by poor aqueous solubility and low oral bioavailability [5]. While the compound successfully reached preclinical microbicide development, the search results do not indicate its progression to market.
UC-781 (N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide) is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI) initially developed as a therapeutic agent against HIV-1 but later repurposed as a topical microbicide due to its exceptional potency and unique pharmacological properties [1]. This small molecule (chemical formula: C₁₇H₁₈ClNO₂S; molecular weight: 335.848 g/mol) exhibits potent and selective activity specifically against HIV-1, with its poor systemic bioavailability making it particularly suitable for topical application where limited absorption is desirable [2] [1]. This compound has been investigated extensively as a vaginal microbicide, offering a potential prevention strategy that women can control independently, addressing a critical need in regions where heterosexual transmission remains the primary route of HIV infection [2].
This compound functions as a tight-binding NNRTI that specifically targets the HIV-1 reverse transcriptase (RT) enzyme [2]. The compound binds with very high affinity to a hydrophobic pocket located near the RT active site, distinct from the catalytic dNTP binding site [3]. This binding results in irreversible enzyme inhibition through conformational changes that disrupt RT's normal function [2]. Unlike first-generation NNRTIs, this compound's tight binding allows it to effectively inhibit both wild-type and some drug-resistant HIV-1 strains, maintaining activity against viruses with reduced susceptibility to other NNRTIs [3].
The diagram below illustrates the multi-mechanistic approach of this compound's antiviral activity:
This compound exhibits multiple mechanisms of antiviral activity at both cellular and molecular levels.
Beyond its primary mechanism as an RT inhibitor, this compound demonstrates several supplementary antiviral properties that enhance its potential as a microbicide. The compound exhibits direct virucidal activity in a concentration-dependent manner, capable of directly inactivating viral particles before they can infect target cells [4] [2]. Additionally, this compound demonstrates a unique synergy with nucleoside analogs, particularly zidovudine (AZT), effectively restoring AZT sensitivity against AZT-resistant HIV-1 strains [3]. This synergy appears specific to this compound, as combinations of AZT with other NNRTIs like nevirapine did not demonstrate this restorative effect [3].
Table 1: In Vitro Antiviral Activity of this compound Against HIV-1
| Assay System | Virus Strain | Target Cells | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| Cell culture infection | HIV-1IIIB | MT-2 | ~5 nM | [3] |
| Cell culture infection | HIV-1BaL | PM-1 | Dose-dependent | [2] |
| Cell culture infection | HIV-1RF | PM-1 | Dose-dependent | [2] |
| Virucidal assay | HIV-1BaL | PM-1 | Concentration-dependent | [2] |
| AZT-resistant virus | 691A clinical isolate | MT-2 | Synergy with AZT (CI<1) | [3] |
This compound demonstrated exceptional potency in cell culture models, with effective concentrations in the low nanomolar range against laboratory-adapted HIV-1 strains [3]. The compound maintained efficacy against both X4-tropic (HIV-1IIIB, HIV-1RF) and R5-tropic (HIV-1BaL) viral strains, indicating broad coverage against viruses utilizing different coreceptors for entry [2]. Notably, this compound demonstrated prolonged inhibitory effects, protecting pretreated cells from HIV-1 infection for up to 6 days after compound removal, suggesting persistent antiviral activity that could be particularly valuable for microbicide applications where continuous protection is desired [2].
Table 2: Efficacy in Tissue Explant Models and Formulations
| Model System | Formulation | Concentration Tested | Outcome | Reference |
|---|---|---|---|---|
| Human cervical explants | Carbopol gel | 0.1% | Inhibited direct tissue infection and virus dissemination | [2] |
| Human cervical explants | Solution | Dilution series | Prevented infection up to 6 days post-treatment | [2] |
| Human lymphoid tonsil tissue | Solution | 1:3,000 dilution of 0.1% gel | Inhibited X4 and R5 infection | [2] |
| CEM cell protection | Replens gel | 0.5%, 0.2%, 0.05% | Complete protection for ≥10 subcultivations (0.5% & 0.2%) | [4] |
| Rabbit vaginal administration | Replens gel | 5% | No systemic or local toxicity | [4] |
In human cervical explant cultures, this compound demonstrated the ability to prevent both direct tissue infection and virus dissemination via migratory cells, addressing two critical pathways in sexual transmission of HIV [2]. When formulated in lipophilic gels (Replens or carbopol-based), this compound retained its antiviral activity and showed efficient diffusion from the gel matrix to the aqueous environment, maintaining potent antiviral effects even after multiple passages [4]. The 0.5% and 0.2% gel formulations provided complete protection against HIV-1 infection for at least 10 subcultivations (approximately 30-40 days), demonstrating sustained antiviral activity that surpasses many other antiretroviral agents tested under similar conditions [4] [5].
The cervical explant model represents a physiologically relevant system for evaluating microbicide efficacy. The experimental workflow is summarized below:
Experimental workflow for evaluating this compound efficacy in cervical explant models.
Detailed Methodology [2]:
The MTSA was developed to more accurately mimic sexual transmission and identify sterilizing concentrations of candidate microbicides [6]. This assay addresses limitations of short-term inhibition assays by evaluating long-term viral suppression through multiple passages, detecting even low-level breakthrough infections that might occur with suboptimal microbicide concentrations. The endpoint of this assay is the identification of the minimum sterilizing concentration that completely blocks virus transmission to new target cells over multiple passages, providing crucial data for formulation development and dosing strategies [6].
This compound demonstrates formulation flexibility, having been successfully incorporated into both Replens (lipophilic gel) and carbopol-based gels at concentrations up to 5% while maintaining stability and antiviral potency [4] [2]. The compound exhibits exceptional stability across a range of physiologically relevant conditions, maintaining full antiviral potency after 4 hours exposure to pH 3.5 (approximating vaginal pH), and remaining fully stable at 50°C for 30 days, supporting its use in tropical climates where refrigeration may be limited [4] [5]. This compound showed no adverse effects on beneficial vaginal microorganisms including Candida and Lactobacillus strains, indicating it would not disrupt the normal vaginal flora, an important consideration for microbicide safety [4] [5].
In rabbit vaginal irritation models, administration of 5% this compound in Replens gel for 10 days resulted in no systemic side-effects, no local inflammation, and no damage to vaginal mucosa or epithelium, supporting its potential safety for topical application [4]. Comprehensive evaluations in human cervical and lymphoid tissue explants demonstrated that this compound was not cytotoxic to genital or immune tissues at concentrations required for antiviral efficacy [2]. The favorable preclinical safety profile positioned this compound as a promising candidate for further clinical development as a topical microbicide.
This compound demonstrates a favorable resistance profile compared to some first-generation NNRTIs. Virus that emerged under low selective pressure (0.05% this compound gel) remained highly sensitive to NNRTIs, including this compound itself, suggesting a lack of cross-resistance under these experimental conditions [4]. When resistance was deliberately selected through serial passage in increasing drug concentrations, the resulting virus contained multiple mutations including K103T, V106A, and Y181C in RT [3]. Importantly, the time to resistance development was significantly delayed for combinations of this compound plus AZT compared to either drug alone, suggesting that combination microbicides might enhance the durability of protection [3].
The comprehensive preclinical profiling of this compound demonstrates its strong potential as a topical microbicide for preventing sexual HIV-1 transmission. Its exceptional potency, formulation stability, favorable safety profile, and multi-mechanistic antiviral activity position it as a promising candidate for further development. The prolonged protective effect observed in tissue explant models is particularly noteworthy, suggesting that this compound-based microbicides could provide protection beyond immediate coital use.
This protocol is adapted from a validated bioanalytical method developed for the sensitive and accurate quantification of UC-781, supporting its development as a topical microbicide [1].
The method uses Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for the detection of this compound. It involves a protein precipitation and liquid-liquid extraction sample preparation procedure, demonstrating excellent performance in validation [1].
| Item | Specification / Details |
|---|---|
| Instrument | LC–ESI-MS system |
| Analytical Column | C18 column (specific type not detailed in the provided method) |
| Internal Standard (IS) | F2951 (purity 99.2%) [1] |
| This compound Standard | Purity 98.7% [1] |
| Solvents & Reagents | Tetrahydrofuran, HPLC-grade acetonitrile, water, and other reagents [1] |
| Plasma | Drug-free pooled New Zealand White rabbit plasma [1] |
3.1. Sample Preparation (Extraction) The following steps describe the optimized sample treatment procedure [1].
3.2. LC-ESI-MS Conditions and Instrument Setup The table below summarizes the key parameters. While specific LC gradients are not fully detailed for this compound, methods for similar NNRTIs like Dapivirine use fast gradients with acidic mobile phases, which can inform method development [2] [3].
| Parameter | Condition for this compound (or analogous method*) |
|---|---|
| Mobile Phase A | Water with 0.1% formic acid [3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid [3] |
| Gradient Program | Start at 20% B, increase to 50% B over 1.5 min, then to 95% B, before re-equilibration [3] (Total run time: ~5 min) |
| Flow Rate | 1.0 mL/min [3] |
| Injection Volume | 10 µL [3] |
| Ionization Mode | Electrospray Ionization (ESI) [1] |
| Detection Mode | Selected Ion Monitoring (SIM) or Tandem MS (not specified) |
Note: The specific LC gradient and MS detection mode for this compound are not explicitly listed in the search results. The conditions above are inferred from a highly sensitive UHPLC-MS/MS method for Dapivirine, a compound in the same class, and are provided as a best-practice reference [3].
3.3. System Suitability and Calibration
The following table summarizes the key validation parameters as reported for this method [1].
| Validation Parameter | Result / Description |
|---|---|
| Linearity Range | 1 - 500 ng/mL [1] |
| Precision (%CV) | Meets acceptance criteria (specific intra- and inter-assay values not listed in excerpt) |
| Accuracy (% Deviation) | Meets acceptance criteria (specific values not listed in excerpt) |
| Specificity/Selectivity | No interference from endogenous plasma substances was detected [1] |
| Matrix Effect | The method was validated for matrix effect, with a Matrix Factor (MF) close to 1 indicating no significant ion suppression or enhancement [1] |
| Retention Time | This compound: ~1.98 min; Internal Standard (F2951): ~4.34 min [1] |
The diagram below outlines the key stages of the analytical process.
1.0 Introduction
UC781 is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for use in topical microbicides to prevent the sexual transmission of HIV-1 [1]. A significant challenge in its formulation is its extreme hydrophobicity and exceptionally low intrinsic aqueous solubility (<30 ng/mL), which classifies it as a Biopharmaceutical Classification System (BCS) Class II compound (low solubility, high permeability) [1]. To overcome this limitation, cyclodextrin (CD)-based inclusion complexes have been successfully employed. These complexes enhance the aqueous solubility of UC781 by incorporating the drug molecule into the hydrophobic cavity of the cyclodextrin, thereby improving its potential for formulation in aqueous-based topical products [1] [2].
2.0 Quantitative Data Summary
Table 1: Phase Solubility and Complexation Constants of UC781 with Different Cyclodextrins
| Cyclodextrin Type | Abbreviation | Solubility Enhancement Order | Complexation Constant (K₁:₁, M⁻¹) | Key Characteristics |
|---|---|---|---|---|
| Methyl-β-Cyclodextrin | MβCD | Highest | Not explicitly stated (Highest) | Provides the most stable inclusion complex; -OCH₃ groups at C2 and C6 positions enhance stability [1] [3]. |
| 2-Hydroxypropyl-β-Cyclodextrin | HPβCD | Intermediate | Not explicitly stated (Intermediate) | Offers a good balance of solubility enhancement and safety profile; complex showed 30-fold greater inhibitory potency in an in vitro HIV-1 RT assay [1]. |
| β-Cyclodextrin | βCD | Lowest | Not explicitly stated (Lowest) | Native cyclodextrin with the lowest solubility among the three; serves as a baseline for comparison [1] [2]. |
Table 2: Summary of Characterization Techniques for UC781/CD Complexes
| Technique | Abbreviation | Key Observations for Complex Formation | Purpose |
|---|---|---|---|
| Phase Solubility Studies | - | Linear increase in UC781 solubility with CD concentration (AL-type diagram) [1]. | Determine complexation stoichiometry and stability constant (K₁:₁). |
| Fourier-Transform Infrared Spectroscopy | FTIR | Changes in characteristic drug peak intensities and shifts [1]. | Identify changes in chemical bonding and functional groups. |
| Differential Scanning Calorimetry | DSC | Disappearance or shifting of the drug's melting endotherm [1]. | Detect changes in crystallinity and thermal events. |
| Nuclear Magnetic Resonance | NMR (2D ROESY) | Cross-peaks between protons of UC781 and the inner cavity of CD [1]. | Confirm inclusion and spatial proximity of drug and CD. |
| Ultraviolet Spectroscopy | UV | Changes in absorbance upon complexation [1]. | Support formation of inclusion complex. |
| High-Performance Liquid Chromatography | HPLC | Change in retention time of the drug in the presence of CD [2]. | Study complexation and thermodynamic parameters. |
3.0 Experimental Protocols
3.1 Protocol: Phase Solubility Studies
This protocol is used to determine the stoichiometry and stability constant of the UC781/CD complex [1] [4].
The following workflow diagram illustrates the key steps in the preparation and characterization of the UC781-cyclodextrin complex:
3.2 Protocol: Thermodynamic Study via HPLC
This protocol uses HPLC to study the inclusion process and determine thermodynamic parameters [2].
3.3 Protocol: Preparation of Solid Inclusion Complex by Freeze-Drying
This is a general method for preparing a solid powder complex suitable for various characterizations and formulation development [5].
4.0 Characterization and Biological Activity
4.1 Confirmation of Complex Formation
Successful formation of the inclusion complex is confirmed by a battery of physicochemical techniques [1]:
4.2 Biological Efficacy
The primary goal of solubility enhancement is to maintain or improve biological activity. An in vitro HIV-1 reverse transcriptase inhibition assay demonstrated that the inhibitory potency of the UC781/HPβCD complex was 30-fold greater than that of UC781 alone, confirming that the complexed drug is fully active and able to effectively inhibit its target [1].
The formation of inclusion complexes with cyclodextrins, particularly MβCD and HPβCD, is a highly effective strategy for addressing the critical solubility challenge of UC781. The detailed protocols for phase solubility, thermodynamic analysis via HPLC, and solid complex preparation provide a robust framework for pre-formulation studies. The significant enhancement in both aqueous solubility and retained biological activity makes UC781/CD complexes a promising approach for developing effective topical microbicide formulations to prevent HIV transmission.
Disclaimer: These application notes are intended for research purposes only. The protocols should be optimized and validated in your own laboratory setting.
UC781 is a potent, hydrophobic non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated as a topical microbicide for preventing sexual transmission of HIV-1 [1]. Its inherent hydrophobicity and limited aqueous solubility present significant challenges for achieving effective release concentrations in vaginal fluid and tissue. Initial studies using silicone elastomer vaginal rings resulted in limited UC781 release, necessitating the development of alternative polymer matrices like polyethylene vinyl acetate (PEVA) that offer enhanced release profiles for this challenging compound [1].
The following workflow outlines the core manufacturing process for UC781-loaded PEVA rings:
Detailed Manufacturing Steps:
A standard method for assessing drug release from vaginal rings uses a shaking incubator apparatus.
Detailed Testing Procedure:
In vivo studies in rabbit models provide critical pharmacokinetic data, summarized below for different polymer matrices [6]:
| Polymer Matrix | UC781 Loading | Study Duration | Mean In Vivo Release (28 days) | Proximal Vaginal Tissue (ng/g) | Plasma Levels (ng/mL) |
|---|---|---|---|---|---|
| Polyurethane | 5 mg/segment | 28 days | 0.35 - 3.17 mg/segment | 8 - 410 | 0.09 - 0.58 |
| Ethylene Vinyl Acetate | 5 mg/segment | 28 days | 0.35 - 3.17 mg/segment | 8 - 410 | 0.09 - 0.58 |
| Silicone Elastomer | 5 mg/segment | 28 days | 0.35 - 3.17 mg/segment | 8 - 410 | 0.09 - 0.58 |
Key Findings:
The following tables summarize core performance and composition data for UC781 gel formulations.
Table 1: Performance and Pharmacokinetic Profile of UC781 Gels
| Parameter | Micronized UC781 Gel | Non-Micronized UC781 Gel | Measurement Context & Notes |
|---|---|---|---|
| In Vitro Release Rate | Greater [1] | Lower [1] | Franz cell studies [1] |
| Tissue-Associated Drug Concentration | Greater [1] | Lower [1] | Using EpiVaginal tissues [1] |
| Range of Tissue Concentrations | 1,000 to >10,000 ng/g [1] | 1,000 to >10,000 ng/g [1] | In rabbit models; high variability, no statistically significant difference between forms [1] |
| Plasma Concentration (Single Dose) | 0.5 - 1.0 ng/mL [1] | 0.5 - 1.0 ng/mL [1] | In rabbit models; low systemic absorption [1] |
| Plasma Concentration (7-day dose) | <1.0 - ~2 ng/mL [1] | <1.0 - ~2 ng/mL [1] | In rabbit models; slightly higher but not statistically significant [1] |
| Relative Tissue Permeation | Higher | Lower | Compared to non-micronized form [1] |
| In Vitro Safety / Tolerance | Well tolerated [1] | Well tolerated [1] | Compared to controls using EpiVaginal tissues [1] |
Table 2: Example Formulation Compositions for Combination Gels (with Tenofovir) [2]
| Component | SG5.2 | BG5.2 | SG4.5 | BG4.5 |
|---|---|---|---|---|
| UC781, micronized | 0.1% | 0.1% | 0.25% | 0.25% |
| Tenofovir (TFV) | 1.0% | 1.0% | 1.0% | 1.0% |
| Hydroxymethylcellulose | 3.0% | 2.0% | 3.0% | 2.0% |
| Carbomer 974P | 0.6% | 1.73% | 0.6% | 1.93% |
| Glycerin | 5.0% | 5.0% | 5.0% | 5.0% |
| Methylparaben | 0.15% | 0.15% | 0.15% | 0.15% |
| Propylparaben | 0.05% | 0.05% | 0.05% | 0.05% |
| pH | 5.2 | 5.2 | 4.5 | 4.5 |
| Viscosity (Pa·s) | 77.2 ± 1.4 | 469.8 ± 31.1 | 76.6 ± 6.5 | 463.8 ± 53.3 |
SG: Spreading Gel; BG: Bolus Gel. Viscosity data presented as mean ± standard deviation [2].
Here are the detailed methodologies for key experiments used to evaluate UC781 formulations.
This protocol measures the release rate of UC781 from the gel formulation into a receptor medium under standardized conditions [1].
This protocol evaluates a formulation's ability to deliver UC781 into tissue and its potential for local toxicity [1].
This protocol assesses the local and systemic exposure of UC781, as well as its safety, following topical application in an animal model [3] [1].
The following diagrams map the key experimental workflows and decision points in the development and evaluation of UC781 gel formulations.
Diagram 1: Overall workflow for developing and evaluating UC781 gel formulations.
Diagram 2: Impact of the micronization process on key performance outcomes.
UC-781 (5-chloro-3-(phenylsulfonyl)indole-2-carboxamide) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its exceptional potency against HIV-1 with an EC₅₀ of approximately 3 ng/mL (0.0088 μM) in vitro. This thiocarboxanilide compound possesses a molecular weight of 340.42 Da and a calculated Log P of 4.1, indicating high lipophilicity and challenging aqueous solubility. These physicochemical characteristics make it an excellent candidate for topical microbicide development but also present significant formulation challenges that require sophisticated preclinical evaluation methods. The primary mechanism of action involves non-competitive binding to reverse transcriptase, effectively inhibiting viral replication at the initial stages of HIV infection, making it particularly suitable for pre-exposure prophylaxis (PrEP) applications. [1] [2]
The EpiVaginal tissue model (commercially available as VEC-100) represents a groundbreaking advancement in in vitro preclinical testing for vaginal drug delivery systems. This highly reproducible, cell-based tissue model replicates key characteristics of human vaginal epithelium and has been formally validated for safety and irritation studies. The model consists of normal human vaginal epithelial cells that form a multilayered, highly differentiated tissue structure closely resembling the native vaginal mucosa, complete with basal layers and superficial cornified layers. This sophisticated tissue model allows researchers to conduct preclinical safety assessments while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) in animal testing, providing human-relevant data without the ethical concerns and species extrapolation issues associated with in vivo models. [3] [4]
The following diagram illustrates the complete experimental workflow for the EpiVaginal tissue permeability assay:
Diagram 1: Experimental workflow for EpiVaginal tissue permeability assay
2.3.1 Tissue Acclimation and Preparation: Upon receipt, aseptically transfer EpiVaginal tissues to 6-well plates containing pre-warmed maintenance medium (5 mL per well). Incubate tissues for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to stabilize and recover from shipping stress. Following acclimation, carefully inspect each tissue for integrity, color, and uniformity. Pre-wash tissues with appropriate buffer (e.g., Dulbecco's phosphate-buffered saline) to remove residual maintenance medium that might interfere with assay results. [4]
2.3.2 Test Formulation Application: Accurately apply 20-50 μL of this compound gel formulation (either micronized or non-micronized) uniformly to the apical surface of each tissue, equivalent to approximately 5-50 μL per cm² of tissue surface area. Include appropriate controls: negative controls (tissue without treatment), vehicle controls (formulation base without active ingredient), and where appropriate, positive controls for tissue integrity assessment. Ensure even distribution of the formulation across the entire tissue surface using sterile applicators. [1] [4]
2.3.3 Permeability Incubation: Transfer treated tissues to fresh maintenance medium and incubate for specified duration (typically 2-24 hours) at 37°C in a 5% CO₂ atmosphere. For time-course studies, collect receptor medium samples at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours). Maintain sink conditions throughout the experiment by ensuring the receptor volume is sufficient to prevent saturation. [1]
2.3.4 Sample Collection and Processing: Following incubation, collect receptor medium completely and store at -80°C until analysis. Carefully wash tissue surfaces with appropriate buffer to remove unabsorbed formulation. Separate each tissue into two portions: one for drug extraction and quantification, and another for viability assessment. For drug extraction, homogenize tissues in appropriate extraction solvent using bead milling or ultrasonic homogenization. Centrifuge homogenates at 10,000 × g for 10 minutes and collect supernatant for analysis. [1] [4]
2.3.5 Analytical Quantification: Quantify this compound concentrations in receptor medium and tissue homogenates using validated HPLC or LC-MS/MS methods. For HPLC analysis, typically use C18 reverse-phase columns with mobile phases consisting of acetonitrile and water or buffer. Monitor detection at appropriate UV wavelengths (e.g., 254-280 nm based on this compound absorbance maxima). For enhanced sensitivity, employ LC-MS/MS with electrospray ionization in positive mode. Construct calibration curves using blank tissue homogenate or receptor medium spiked with known this compound concentrations (typically ranging from 1-1000 ng/mL). [1]
2.3.6 Tissue Viability Assessment: Assess tissue viability using MTT assay according to manufacturer's instructions. Briefly, incubate tissues with 0.3-1 mg/mL MTT solution for 3 hours at 37°C. Following incubation, extract formazan crystals with isopropanol and measure absorbance at 570 nm with reference at 650 nm. Calculate viability as percentage of negative controls. Alternatively, use CellTiter-Glo 3D assay according to manufacturer's protocol for luminescence-based viability assessment. Parallel assessment of tissue damage can be performed by measuring lactate dehydrogenase (LDH) release into the maintenance medium using commercial LDH assay kits. [4]
Table 1: Comparative permeability and tissue retention of this compound formulations in EpiVaginal tissue model
| Formulation Type | Tissue Concentration (ng/g) | Receptor Medium Concentration (ng/mL) | Apparent Permeability (Papp × 10⁻⁶ cm/s) | Tissue Retention Factor | Viability (% Control) |
|---|---|---|---|---|---|
| Micronized this compound Gel | 1,000-10,000 | 0.5-2.0 | 0.8-1.5 | 3.5-4.2 | ≥85% |
| Non-Micronized this compound Gel | 350-3,500 | 0.2-0.8 | 0.3-0.6 | 2.1-2.8 | ≥85% |
| Vehicle Control | BQL | BQL | N/A | N/A | ≥90% |
| Positive Control | N/A | N/A | N/A | N/A | 25-40% |
BQL = Below Quantification Limit (typically <1 ng/mL); N/A = Not Applicable [1]
The tissue permeability profile of this compound demonstrates dose-dependent accumulation in EpiVaginal tissues, with micronized formulations showing significantly enhanced delivery compared to non-micronized formulations. The therapeutic relevance of these findings is substantial, as tissue concentrations achieved with both formulations far exceed the in vitro EC₅₀ of this compound (~3 ng/mL) by several orders of magnitude, suggesting both formulations could provide effective protection against HIV infection. The minimal systemic exposure, as evidenced by low receptor medium concentrations, indicates favorable localized drug delivery with reduced risk of systemic side effects. [1]
For data acceptance, tissue viability must remain ≥80% compared to negative controls to ensure tissue integrity throughout the experiment. Calibration standards should demonstrate linearity with R² > 0.99, and quality control samples must fall within ±15% of nominal concentrations. Reference standards should be included in each analysis batch to ensure inter-assay consistency. The permeability coefficients should demonstrate reasonable reproducibility with coefficient of variation <20% for replicate measurements. [4]
Table 2: Physicochemical and biological properties of this compound gel formulations
| Formulation Characteristic | Micronized this compound Gel | Non-Micronized this compound Gel | Methodology |
|---|---|---|---|
| This compound Concentration | 0.1-1.0% (w/w) | 0.1-1.0% (w/w) | HPLC validation |
| Particle Size Distribution | D₉₀ < 10 μm | D₉₀ > 50 μm | Laser diffraction |
| Drug Release Profile | Enhanced release rate | Reduced release rate | Franz cell apparatus |
| In Vitro HIV-1 Inhibition | EC₅₀ = 10 nM | EC₅₀ = 10 nM | TZM-bl assay |
| Tissue Compatibility | Well tolerated | Well tolerated | EpiVaginal model |
| Rheological Properties | Pseudoplastic behavior | Pseudoplastic behavior | Rotational rheometry |
| pH | 4.0-4.5 (vaginal) / 6.0 (rectal) | 4.0-4.5 (vaginal) / 6.0 (rectal) | Potentiometric measurement |
| Osmolality (mOsm/kg) | ≤400 | ≤400 | Freezing point depression |
The micronization process significantly enhances this compound delivery by increasing effective surface area and improving dissolution kinetics, resulting in approximately 2-3 fold higher tissue concentrations compared to non-micronized formulations. Both gel formulations exhibit pseudoplastic rheological behavior, which is essential for easy application followed by prolonged residence time at the administration site. The adjustable pH (acidic for vaginal use, neutral for rectal application) and controlled osmolality (≤400 mOsm/kg) ensure tissue compatibility and minimize potential for epithelial damage, which is particularly important for rectal applications where hyperosmolar formulations have been associated with epithelial disruption. [1] [2]
5.1.1 In Vitro Release Studies: Conduct drug release profiling using Franz diffusion cells with appropriate synthetic membranes. Apply standardized amount of gel formulation to donor compartment and sample receptor medium at predetermined time points. Sink conditions must be maintained throughout the experiment. The release kinetics typically follow Higuchi model for matrix-type gel formulations. [1]
5.1.2 Antiviral Efficacy Assessment: Evaluate HIV-1 inhibition using TZM-bl reporter cells or peripheral blood mononuclear cells (PBMCs). Pre-incolate cells with serial dilutions of this compound formulations before challenge with HIV-1₍BaL₎ or clinical virus isolates. Include appropriate controls for cytotoxicity to ensure antiviral effects are not due to cellular toxicity. Calculate EC₅₀ values using nonlinear regression analysis. [1] [2]
5.1.3 Microbiota Compatibility: Assess effects on Lactobacillus strains (L. crispatus, L. jensenii, L. acidophilus) to ensure formulation does not disrupt beneficial vaginal flora. Include both direct exposure assays and agar diffusion methods to evaluate potential microbicidal effects on commensal bacteria. [2]
5.1.4 In Vivo Pharmacokinetics: While beyond the scope of EpiVaginal models, rabbit models provide complementary in vivo data following intravaginal administration. Tissue concentrations in rabbit models typically range from 1,000-10,000 ng/g, with plasma concentrations remaining low (0.5-2 ng/mL), confirming favorable localized delivery with minimal systemic exposure. [1]
The following diagram illustrates the relationship between various preclinical evaluation methods and their role in the overall development pathway:
Diagram 2: Integrated preclinical development pathway for this compound vaginal formulations
6.1.1 Variable Tissue Responses: Despite the high reproducibility of EpiVaginal tissues, occasional batch-to-batch variability may occur. To minimize this, always record tissue lot numbers and include adequate within-experiment replicates (typically n ≥ 3). Pre-screen tissues for baseline viability and only use tissues with initial viability ≥90% of reference standards.
6.1.2 Analytical Challenges: The lipophilic nature of this compound may lead to adsorption issues during sample processing. Use appropriate container materials (e.g., polypropylene instead of glass) and include carrier proteins (e.g., 1% BSA) in buffers to minimize adsorption losses. For extraction, employ efficient organic solvents (e.g., methanol:acetonitrile mixtures) with sufficient homogenization time.
6.1.3 Formulation Application Issues: Uneven application of gel formulations can lead to high variability. Use positive displacement pipettes with wide-orifice tips for accurate application. Allow formulations to equilibrate to room temperature before application to ensure consistent viscosity. For spreadability assessment, consider using standardized application techniques with controlled spreading force and duration.
The EpiVaginal tissue permeability assay provides a robust, reproducible, and human-relevant platform for preclinical evaluation of this compound microbicide formulations. The comprehensive data generated through this protocol enables rational formulation selection and optimization, with micronized this compound gels demonstrating superior tissue delivery while maintaining excellent safety profiles. The concentrations achieved in EpiVaginal tissues significantly exceed the therapeutic threshold, suggesting high potential for effective HIV prevention. These application notes and detailed protocols provide researchers with standardized methods for evaluating candidate microbicides, facilitating comparison across different research programs and accelerating the development of effective HIV prevention strategies.
UC-781 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated extensively as a topical microbicide for preventing HIV transmission during sexual activity. As a tight-binding inhibitor, UC781 binds with high affinity to the HIV-1 reverse transcriptase (RT) enzyme, forming a stable complex that effectively inactivates the enzyme and prevents viral replication. This compound exhibits remarkable potency with demonstrated in vitro EC50 activity against wild-type HIV-1 in the nanomolar range, showing effectiveness against a wide spectrum of HIV-1 subtypes. The molecular characteristics of UC781, including its high hydrophobicity and limited systemic absorption, make it particularly suitable for topical microbicide applications as it remains primarily at the site of application, potentially reducing systemic side effects while maintaining high local concentrations for viral inhibition [1] [2].
The rectal compartment presents unique challenges for microbicide delivery, with rectal transmission of HIV-1 estimated to be 20-200 times more likely per sexual act than vaginal transmission. This increased vulnerability is attributed to the single-cell epithelial lining of the rectal mucosa and the abundance of activated immunocyte populations in this tissue. Additionally, the presence of other infections, such as herpes, gonorrhea, or chlamydia, can significantly increase HIV transmission risk during receptive anal intercourse (RAI). UC781 gel represents a promising intervention strategy for individuals who practice RAI, including both men who have sex with men (MSM) and women worldwide, providing a user-controlled prevention method that can be applied topically before sexual exposure [1] [3].
This compound rectal microbicides have been formulated in various aqueous gel systems designed to deliver the active pharmaceutical ingredient to the rectal mucosa while maintaining stability, acceptability, and safety. The foundational formulation used in early clinical trials was adapted from vaginal microbicide formulations and contained specific compositional attributes as detailed in Table 1.
Table 1: Composition of this compound Gel Formulations
| Component | 0.1% UC781 Gel | 0.25% UC781 Gel | Placebo Gel (HEC) | Function |
|---|---|---|---|---|
| UC781 | 0.1% (w/w) | 0.25% (w/w) | - | Active pharmaceutical ingredient |
| Carbomer 974P | Present | Present | - | Gelling agent/viscosity modifier |
| Methylcellulose | Present | Present | - | Suspending agent |
| Glycerin | Present | Present | - | Humectant |
| Methylparaben | Present | Present | - | Preservative |
| Propylparaben | Present | Present | - | Preservative |
| Hydroxyethyl cellulose | - | - | Present | Gelling agent (placebo) |
| Sorbic acid | - | - | Present | Preservative (placebo) |
| Sodium chloride | - | - | Present | Tonicity adjustment |
| Sodium hydroxide | - | - | Present | pH adjustment |
| Purified water | q.s. | q.s. | q.s. | Solvent |
The rheological properties of these formulations vary significantly based on their composition. In combination gels with tenofovir, different spreading characteristics were engineered by modifying the polymer composition, resulting in viscosities ranging from approximately 77 Pa·s for spreading gels to 470 Pa·s for bolus gels. These variations are critical for determining tissue coverage and retention time in the rectal compartment, which directly influences product efficacy and user acceptability. All UC781 gel formulations were adjusted to pH 5.2 to approach the physiological environment while maintaining stability of the active ingredient [4] [1] [5].
Advanced development of UC781 has explored combination gels incorporating both UC781 and tenofovir (TFV), creating a dual-mechanism microbicide that targets two distinct steps in the viral replication cycle. These combination products were designed with three distinct rheological properties to investigate the relationship between formulation characteristics and drug delivery efficiency. The specific compositions of these combination gels are detailed in Table 2.
Table 2: Composition of this compound and Tenofovir Combination Gels
| Component | SG5.2 | ISG5.2 | BG5.2 | SG4.5 | BG4.5 |
|---|---|---|---|---|---|
| UC781 (% w/w) | 0.1 | 0.1 | 0.1 | 0.25 | 0.25 |
| Tenofovir (% w/w) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Hydroxymethylcellulose (%) | 3.0 | 2.5 | 2.0 | 3.0 | 2.0 |
| Carbomer 974P (%) | 0.6 | 1.73 | 1.93 | 0.6 | 1.93 |
| Glycerin (%) | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| Methylparaben (%) | 0.15 | 0.15 | 0.15 | 0.15 | 0.15 |
| Propylparaben (%) | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 |
| pH | 5.2 | 5.2 | 5.2 | 4.5 | 4.5 |
| Viscosity (Pa·s) | 77.2 ± 1.4 | 234.0 ± 4.4 | 469.8 ± 31.1 | 76.6 ± 6.5 | 463.8 ± 53.3 |
The combination approach offers several potential advantages over single-agent microbicides, including an increased barrier to infection, potential synergy between agents, and a reduced risk of resistance development. The different formulations (spreading gel-SG, intermediate spreading gel-ISG, and bolus gel-BG) provide options for optimizing residence time and tissue distribution in the rectal compartment, allowing researchers to balance between adequate coverage and minimal leakage, which emerged as important factors in user acceptability studies [5].
Drug release profiles and tissue permeation characteristics are critical parameters for evaluating the potential efficacy of UC781 gel formulations. These studies employ Franz diffusion cells to simulate the conditions encountered during rectal application and measure the ability of formulations to deliver active ingredients to target tissues.
Formulations demonstrating sustained release profiles over several hours are generally preferred for rectal microbicides as they may provide longer windows of protection while minimizing the need for frequent reapplication [5].
Successful formulations should achieve tissue concentrations significantly exceeding the reported EC50 values (0.33-3.3 μg/mL) to ensure adequate protection against HIV infection. Research has demonstrated that UC781 combination gels can achieve tissue concentrations 300-3000 times above the EC50, suggesting a high potential for efficacy [5].
The ex vivo challenge assay represents a critical bridge between formulation development and clinical efficacy testing, providing a biologically relevant system for evaluating the protective effects of UC781 gel against HIV infection. This methodology was notably employed in the first Phase 1 clinical trial of UC781 rectal microbicide and demonstrated significant suppression of HIV infection in rectal tissue biopsies collected from participants after product use [1].
In the Phase 1 trial, this methodology demonstrated that rectal tissue biopsies collected after 7 days of UC781 0.25% gel use showed marked suppression of HIV infection in the ex vivo challenge model, providing preliminary evidence of potential efficacy [1].
The first Phase 1 clinical trial of UC781 as a rectal microbicide established important methodology for early-stage evaluation of rectal microbicide candidates. This study employed a randomized, blinded, placebo-controlled design with comprehensive safety and acceptability assessments, creating a template for subsequent rectal microbicide trials [1].
This trial demonstrated that both concentrations of UC781 gel were well-tolerated with few Grade 2 adverse events and no Grade 3 or 4 adverse events related to the product, supporting progression to further clinical development [1] [3].
Product acceptability represents a critical determinant of real-world effectiveness for any microbicide, as products must be used consistently and correctly to provide protection. The assessment methodology developed for UC781 trials provides a comprehensive approach to evaluating user perceptions and experiences [4] [6].
In the Phase 1 trial of UC781 gel, acceptability was high across all treatment groups, with participants reporting favorable ratings of product attributes and high intentions for future use. Importantly, there were no significant differences in acceptability ratings between active and placebo gel groups, suggesting that the formulation itself was acceptable regardless of active ingredient concentration [4].
UC781 gel formulations have demonstrated a favorable safety profile across multiple preclinical and clinical evaluations. In the first Phase 1 rectal microbicide trial, both concentrations of UC781 (0.1% and 0.25%) showed excellent tolerability with no Grade 3 or 4 adverse events and only occasional Grade 2 events. Importantly, no significant mucosal abnormalities were detected through comprehensive sigmoidoscopic examination and histopathological assessment of rectal biopsy samples. Additionally, plasma levels of UC781 were below the limit of detection in all participants, indicating minimal systemic absorption and a favorable profile for a topical product intended for localized action [1] [3].
Comparative safety assessment with other microbicide candidates reveals potential advantages for UC781. For instance, tenofovir 1% gel, another reverse transcriptase inhibitor evaluated as a rectal microbicide, was found to induce broad-ranging effects on rectal mucosa including suppressed anti-inflammatory mediators, increased T cell densities, mitochondrial dysfunction, and stimulation of epithelial cell proliferation. While the clinical significance of these findings remains uncertain, they highlight the importance of comprehensive mucosal safety assessment for topical microbicides and suggest that UC781 may have a distinct safety profile worthy of further investigation [7].
While definitive efficacy data from Phase 3 trials are not yet available for UC781 rectal microbicide, multiple lines of evidence from early-phase studies provide encouraging indicators of potential effectiveness. The most compelling evidence comes from the ex vivo challenge assays performed in the Phase 1 trial, where rectal tissue biopsies collected after 7 days of UC781 0.25% gel use demonstrated marked suppression of HIV infection compared to baseline samples. This represents a significant functional correlate of protection and provides strong rationale for continued development [1].
Additionally, pharmacokinetic and tissue distribution studies have shown that UC781 gel formulations can achieve tissue concentrations far exceeding the reported EC50 values against HIV. For reference, the delivered dose in the 0.1% gel was 3.5 mg in 3.5 mL (1000 μg/mL) and for the 0.25% gel was 8.75 mg in 3.5 mL (2500 μg/mL). Even assuming substantial dilution by rectal fluids, these concentrations remain well above the levels required for 90-100% inhibition of HIV in vitro, suggesting a high likelihood of efficacy if adequate tissue coverage is achieved during actual use [1] [5].
Table 3: Summary of Key Efficacy Indicators for this compound Rectal Microbicide
| Parameter | 0.1% UC781 Gel | 0.25% UC781 Gel | Significance |
|---|---|---|---|
| Delivered Dose | 3.5 mg in 3.5 mL | 8.75 mg in 3.5 mL | Far exceeds in vitro EC50 |
| Tissue Concentration | >300 × EC50 | >3000 × EC50 | High tissue penetration |
| Ex Vivo Challenge | Moderate suppression | Marked suppression | Concentration-dependent effect |
| Systemic Absorption | Undetectable | Undetectable | Favorable safety profile |
The following diagram illustrates the comprehensive experimental workflow for this compound rectal microbicide development from formulation through clinical evaluation:
Diagram 1: Comprehensive experimental workflow for this compound rectal microbicide development, showing progression from formulation through clinical assessment with key evaluation parameters at each stage.
The following diagram illustrates the mechanism of action of this compound and the pathway for assessing its efficacy as a rectal microbicide:
Diagram 2: this compound mechanism of action and efficacy assessment pathway, illustrating the sequence from product application to viral inhibition and outcome evaluation.
The development of This compound rectal microbicide gel represents a promising approach to HIV prevention for individuals who practice receptive anal intercourse. Comprehensive evaluation through formulation optimization, preclinical testing, and early-phase clinical trials has demonstrated a favorable safety profile, high user acceptability, and encouraging efficacy indicators based on ex vivo challenge models. The unique properties of UC781, including its potent anti-HIV activity, tight-binding characteristics, and limited systemic absorption, make it particularly well-suited for topical microbicide application.
Future development efforts should focus on optimizing formulation characteristics to enhance user acceptability and adherence, exploring combination approaches with other antiretroviral agents to increase efficacy and reduce resistance potential, and conducting larger clinical trials to establish definitive efficacy. Additionally, continued investigation of mucosal interactions and long-term safety will be essential for the successful development of this promising HIV prevention modality. As the field advances, UC781 rectal microbicide holds significant potential to contribute to the comprehensive HIV prevention toolkit, offering an additional option for individuals at risk through rectal transmission [1] [5] [3].
This document outlines the experimental methodology and results from a key preclinical study investigating the in vivo release and pharmacokinetics of UC781, a potent nonnucleoside reverse transcriptase inhibitor, delivered from matrix-type intravaginal ring (IVR) segments in a rabbit model [1]. The study was designed to compare the performance of three different polymer matrices and two drug loadings, providing critical insights for the development of sustained-release microbicide formulations for preventing the sexual transmission of HIV-1 [1].
The study demonstrated that UC781-loaded IVR segments could achieve sustained vaginal tissue concentrations over 28 days, with minimal systemic exposure, supporting the use of the rabbit model for preclinical testing of microbicide IVRs [1].
Table 1: Summary of Mean 28-Day In Vivo Release and Pharmacokinetic Parameters for UC781-Loaded IVR Segments
| Polymer Matrix | Drug Loading (mg/segment) | In Vivo Release (mg/28 days) | Proximal Vaginal Tissue (ng/g) | Distal Vaginal Tissue (ng/g) | Plasma Concentration (ng/mL) |
|---|---|---|---|---|---|
| Polyurethane | 5 | 0.35 | 8 | Not Reported | 0.09 |
| Polyurethane | 15 | 1.63 | 223 | Not Reported | 0.58 |
| Ethylene Vinyl Acetate | 5 | 1.60 | 112 | Not Reported | 0.24 |
| Ethylene Vinyl Acetate | 15 | 3.17 | 410 | Not Reported | 0.38 |
| Silicone Elastomer | 5 | 1.30 | 96 | Not Reported | 0.20 |
| UC781 EC50 (in vitro) | 2.8 ng/mL |
Note: Distal vaginal tissue levels were reported to be 6 to 49-fold lower than proximal tissue levels. The in vitro EC50 (half-maximal effective concentration) is provided for reference [1].
The following protocol is adapted from the referenced study to serve as a template for similar preclinical pharmacokinetic evaluations [1].
Protocol: Pharmacokinetic Assessment of IVR Segments in a Rabbit Model
3.1. Objective To evaluate the in vivo release, tissue distribution, and systemic exposure of a drug candidate from IVR segments over a 28-day period in a rabbit model.
3.2. Materials
3.3. Methodology
3.3.1. In Vivo Release Study
In Vivo Release (mg) = Initial Weight (mg) - Final Weight (mg)3.3.2. Sample Collection for Pharmacokinetics
3.3.3. Bioanalytical Analysis
3.4. Data Analysis
The following diagrams illustrate the core experimental workflow and the strategic development pathway for an intravaginal ring product.
Diagram 1: Experimental Workflow for Preclinical IVR PK Study. This chart outlines the key steps, from fabricating the IVR segments to evaluating the resulting pharmacokinetic data against formulation variables [1].
Diagram 2: Strategic Pathway for IVR Product Development. This pathway situates the preclinical pharmacokinetic study within the broader context of product development, leading from animal models to regulatory approval [2].
The table below summarizes the key formulation strategies identified in the literature for enhancing the solubility and dissolution of UC-781.
| Technique | Key Excipients/Carriers | Preparation Method | Key Findings/Performance | Reference(s) |
|---|---|---|---|---|
| Ternary Solid Dispersion | TPGS 1000, Eudragit E100 | Spray Drying | Achieved ~70% drug release after 4 hours; eutectic behavior; improved powder flow. | [1] [2] |
| Ternary Solid Dispersion | TPGS 1000, Poloxamer 407 | Spray Drying | Markedly increased drug release; reduced variability in dissolution results. | [3] |
| Cyclodextrin Complexation | SBE-β-CD (Captisol), HP-β-CD | Solvent Evaporation / Complexation | Significantly enhanced aqueous solubility; improved solution stability, especially with EDTA. | [4] [5] |
| Binary Solid Dispersion | Gelucire 44/14, PEG 6000 | Melting / Fusion | Enhanced dissolution rates; however, a batch-dependent degradation of this compound was noted with Gelucire. | [6] [7] |
This protocol is adapted from studies that successfully produced a free-flowing powder with enhanced dissolution [1] [2].
The workflow for this protocol can be visualized as follows:
This protocol is useful for creating aqueous formulations and improving the stability of this compound in solution [4] [5].
Q1: Why is this compound so challenging to formulate? this compound is classified as a BCS Class II drug, meaning it has low solubility and high permeability [7]. Its extremely high hydrophobicity leads to very low aqueous solubility (less than 30 ng/mL), which is the primary barrier to its absorption and bioavailability [5].
Q2: My solid dispersion has poor flow properties. How can I improve this? The flowability of a solid dispersion is highly dependent on its composition. Research indicates that formulating a ternary solid dispersion using a polymer like Eudragit E100 or Poloxamer 407 alongside the surfactant TPGS 1000 can significantly improve powder flow compared to using TPGS 1000 alone [1] [3]. The spray drying method itself also contributes to producing a free-flowing powder.
Q3: My this compound solution degrades quickly. What can I do? Degradation in aqueous solution is a known challenge for this compound. Studies show that degradation is likely metal-ion and oxygen-mediated. To stabilize the solution:
Q4: Which technique is better: solid dispersions or cyclodextrin complexes? The choice depends on your final dosage form goals.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Drug Release | Drug recrystallization in dispersion. | Optimize the drug-to-polymer ratio. Use polymers that inhibit crystallization (e.g., HPMC, Eudragit). Characterize with DSC/XRD to confirm amorphous state. |
| Poor Powder Flow | High surfactant (TPGS) content. | Incorporate a flow-enhancing polymer (e.g., Eudragit E100, Poloxamer 407) to create a ternary system [1]. |
| Drug Degradation | Oxidation in solution. | Add stabilizers (EDTA/Citric Acid), use cyclodextrins, and deoxygenate solutions [4]. |
| Low Solubility in CD Solutions | Saturation of CD complexation. | Increase the concentration of cyclodextrin (e.g., SBE-β-CD). Ensure proper complexation time and conditions. |
The table below summarizes the thermodynamic parameters for UC-781 complexation with different cyclodextrins, as determined by HPLC studies. A negative ΔG indicates a spontaneous process, and the data shows the process is enthalpy-driven (|ΔH| > |TΔS|) for all cyclodextrins tested [1].
| Cyclodextrin Type | Abbreviation | Complexation Constant (K₁:₁, M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
|---|---|---|---|---|---|
| Methyl-β-Cyclodextrin | MβCD | (Highest) [2] | -21.25 | -32.37 | -11.12 |
| β-Cyclodextrin | βCD | (Intermediate) [1] | -20.59 | -27.82 | -7.23 |
| Hydroxypropyl-β-Cyclodextrin | HPβCD | (Lowest) [2] | -19.87 | -23.90 | -4.03 |
The order of inclusion capacity is consistently MβCD > βCD > HPβCD [1] [2]. MβCD is most effective due to its expanded cavity from methyl substitution and enhanced hydrophobic character [2]. HPβCD's lower capacity may be due to steric hindrance from hydroxypropyl groups [1].
Here are detailed methodologies and solutions for common issues when studying this compound cyclodextrin complexes.
This protocol uses retention time shifts to calculate complexation constants and thermodynamic parameters [1].
The workflow for data calculation in this experiment is as follows:
This method evaluates the solubility enhancement and calculates the complexation constant under equilibrium conditions [2].
The table below summarizes excipients and their functions from published UC-851 gel formulations to guide your development work [1].
| Formulation Component | Concentration (% by weight) | Function/Purpose |
|---|---|---|
| Active Pharmaceutical Ingredient | ||
| UC781 (micronized) | 0.1% / 0.25% | NNRTI API (Antiviral agent) [1] |
| Tenofovir (TFV) | 1.0% | NRTI API (For combination gels) [1] |
| Gelling & Viscosity-Modifying Agents | ||
| Carbomer 974P | 0.6% - 1.93% | Primary gelling agent; provides structural viscosity and mucoadhesion [2] [1] |
| Hydroxyethylcellulose (HEC) | 2.0% - 3.2% | Co-gelling agent; modifies viscosity and rheology [1] |
| Hydroxypropyl Methylcellulose (HPMC K15M/K100M) | Variable (as a blend) | Mucoadhesive polymer; provides sustained release [2] |
| Polycarbophil (PCP) | Variable (as a blend) | Highly mucoadhesive polymer; excellent water-absorbing capacity [2] |
| Other Excipients | ||
| Glycerin | 5.0% | Humectant [1] |
| Methylparaben / Propylparaben | 0.15% / 0.05% | Preservative system [1] |
| Sodium Hydroxide / Hydrochloric Acid | QS to pH | pH adjustment (typically to 4.5 or 5.2) [1] |
| Purified Water | QS to 100% | Solvent / Vehicle [1] |
Here are answers to frequently encountered problems in hydrogel formulation:
Problem: Gel is too viscous, making it difficult to expel from an applicator.
Problem: Gel is not viscous enough, leading to poor retention.
Problem: UC781 degrades rapidly in the aqueous gel matrix.
Problem: Poor or inconsistent drug release profile.
Problem: Gel causes irritation or has poor user acceptability.
This workflow outlines the key steps for characterizing hydrogel viscosity and flow properties.
Objective: To characterize the flow behavior and viscosity profile of a UC781 hydrogel under different shear conditions, simulating manufacturing, dispensing, and application.
Materials & Equipment:
Procedure:
| Challenge | Root Cause | Proposed Solution | Key Evidence & Rationale |
|---|---|---|---|
| Low Release Rate | Low solubility and diffusivity of UC781 in silicone elastomer [1] [2]. | Switch polymer matrix to Polyethylene Vinyl Acetate (PEVA) or Polyurethane (PU) [1] [3]. | PEVA demonstrated an improved in vitro release rate compared to silicone due to better compatibility with the hydrophobic drug [1]. |
| Crystallization & Physical Instability | Drug crystallization on the device surface over time, reducing release rate and consistency [3]. | 1. Use hot-melt extrusion to create a solid dispersion, ensuring the drug is in a metastable amorphous state within the polymer [3]. 2. Apply a drug-free polymer coating (e.g., PVPVA) to act as a physical barrier against crystallization [3]. | Manufacturing above UC781's melting point results in rings where the drug is "mostly in its amorphous form," enhancing solubility and release [3]. A coating successfully "prevented surface crystallization" [3]. | | In Vivo-In Vitro Discrepancy | In vitro methods may not fully replicate vaginal conditions (e.g., limited fluid volume, lack of tissue absorption) [4]. | 1. Use organic solvent/water mixtures (e.g., 20-30% ethanol) in release media to increase sink conditions and better predict long-term release [4]. 2. Consider accelerated release testing (e.g., at elevated temp.) for quality control, while validating with real-time data [4]. | For hydrophobic drugs like UC781, surfactants or co-solvents in the medium are often necessary to maintain sink conditions and provide discriminatory power [4]. |
Here are detailed methodologies for the key solutions proposed in the troubleshooting guide.
This protocol is adapted from methods used to successfully manufacture UC781-PU rings [3].
This non-compendial method is recommended for formulation development and screening [4].
The following diagram illustrates the logical workflow for troubleshooting and optimizing the UC-781 ring release rate.
This guide addresses the primary instability issues and their respective solutions.
| Problem | Root Cause | Recommended Solution | Rationale & Mechanism |
|---|---|---|---|
| Chemical degradation in aqueous solutions | Metal-ion catalyzed oxidative degradation [1] | Use chelating agents (e.g., EDTA) and antioxidants (e.g., Citric Acid) [1]. | EDTA chelates metal ions, preventing metal-catalyzed reactions. Citric acid can act as a synergist with antioxidants [1]. |
| Chemical degradation in aqueous solutions | Reaction involves oxygen [1] | Use oxygen scavengers and prepare solutions in deoxygenated media [1]. | Removing oxygen directly prevents the oxidative degradation pathway [1]. |
| Low solubility and bioavailability | Poor aqueous solubility of the crystalline drug | Formulate as an Amorphous Solid Dispersion (ASD) using polymers [2]. | The amorphous form has higher free energy and solubility than its crystalline counterpart [3]. Polymers inhibit crystallization [3]. |
| Physical instability of the amorphous solid form | Tendency of amorphous solids to recrystallize | Select appropriate polymeric matrices (e.g., PEG 6000, Gelucire 44/14, PVP K30) [4]. | The polymer inhibits crystallization by reducing molecular mobility and providing a stabilizing matrix [3] [4]. |
The most effective strategy is a multi-pronged approach. Research shows that a combination of 10% sulfobutylether-beta-cyclodextrin (SBE-β-CD) with EDTA and citric acid can stabilize this compound solutions effectively, with nearly 95% of the drug recovered after 12 weeks at 40°C [1]. This system works through multiple mechanisms: SBE-β-CD forms inclusion complexes, while EDTA and citric acid combat metal-ion catalyzed oxidation [1].
Some common antioxidants can accelerate the degradation of this compound. In stability studies, sodium metabisulfite, glutathione, and ascorbic acid were found to be less effective stabilizers than EDTA, with some potentially promoting degradation, suggesting a metal-catalyzed pathway [1]. The choice of antioxidant is critical and must be validated experimentally.
A high-throughput screening (HTS) method using a 96-well plate system is highly efficient. The process involves [3]:
This protocol is adapted from the successful approach detailed in the research [1].
This is a common lab-scale method for producing solid dispersions [5] [4].
The following diagram visualizes the systematic approach to stabilizing this compound, integrating the troubleshooting and experimental information above.
The following data is from a Phase 1 rectal safety study (RMP-01/MTN-006), which modeled the dose-response relationship between UC-781 concentration in tissue and the suppression of HIV-1 infection in an ex vivo explant model [1].
| p24 Antigen Cut-point (pg/ml) | EC₅₀ (ng drug/g tissue) | EC₉₀ (ng drug/g tissue) | EC₉₅ (ng drug/g tissue) | Key Interpretation |
|---|---|---|---|---|
| 200 | 2148 | 64,440 | 129,900 | Higher drug level needed for stringent viral suppression |
| 1100 | 101 | 3030 | 6060 | More achievable target; provides strong infection blockade |
This data reveals a critical inverse relationship: higher required levels of viral suppression (lower p24 cut-point) demand significantly higher tissue concentrations of this compound [1]. The EC₉₀:EC₅₀ ratio was 30- to 170-fold, highlighting the importance of achieving high and consistent tissue drug levels for reliable efficacy [1].
A primary method for investigating this compound tissue concentration and its functional effect is the human tissue explant culture model, as used in the study above and others [2] [1]. Here is a detailed workflow:
While the provided studies do not explicitly list sources of variability, the experimental methods suggest several key factors to control:
Yes, this compound is known for its stability, which is an advantage for reducing variability [3]:
1. Which polymers have been successfully used to formulate UC-781?
Several polymers and surfactants have been investigated to enhance the dissolution and delivery of this compound. The table below summarizes the key formulations and their performance.
| Polymer/Matrix System | Formulation Type | Key Findings & Performance | Citation |
|---|---|---|---|
| Poloxamer 407 & TPGS 1000 | Solid Dispersion (Spray-dried) | A ratio of 20% Poloxamer 407 to 80% TPGS 1000 produced a free-flowing powder that markedly improved drug dissolution. | [1] [2] |
| Polyethylene Glycol 6000 | Solid Dispersion | Formulation with PEG 6000 significantly improved the dissolution rate of this compound. | [3] |
| Gelucire 44/14 | Solid Dispersion | Marked improvement of this compound dissolution properties was observed. | [3] |
| Hydrophilic Polymers (HPMC, Carbopol) | Aqueous Gel (with Tenofovir) | Gels with different rheological properties effectively released UC781 and tenofovir in vitro and provided drug levels in tissue well in excess of the reported EC50. | [4] |
| Polyvinyl Alcohol (PVA) | Dissolvable Capsule/Film | UC781 was successfully incorporated into a dissolvable PVA capsule for the Woman's Condom, maintaining in vitro bioactivity and demonstrating feasibility for vaginal drug delivery. | [5] |
2. What is a common experimental workflow for developing a this compound solid dispersion?
The following diagram outlines a generalizable workflow for developing a solid dispersion, based on the methodologies used in the cited research.
3. How do I characterize the solid dispersion to understand its performance?
A key goal of characterization is to establish a relationship between the physicochemical properties of the dispersion and its dissolution behavior. The primary techniques used are:
4. My formulation has poor flow properties. How can this be improved?
Poor powder flow is a common challenge that hinders downstream processing into final dosage forms.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Insufficient dissolution rate | Drug remains in large, crystalline aggregates; poor wettability. | Increase the proportion of hydrophilic surfactant (e.g., TPGS 1000) in the formulation. Ensure the preparation method leads to amorphous dispersion. [1] [3] |
| Poor powder flow | High concentration of waxy or low-melting-point excipients. | Optimize the polymer-to-surfactant ratio. Incorporate a structuring polymer like Poloxamer 407. Use spray drying to create a free-flowing product. [1] |
| Variable dissolution results between batches | Inconsistent drug dispersion or incomplete amorphization. | Standardize the preparation method. Use characterization techniques (DSC, XRD) to confirm batch-to-batch consistency in the solid state of the drug. [2] |
The table below summarizes the core parameters of a developed and validated LC-ESI-MS method for the sensitive, accurate, and rapid determination of this compound in New Zealand White rabbit plasma [1] [2].
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) [1] [2] |
| Biological Matrix | New Zealand White Rabbit Plasma [1] [2] |
| Linear Range | 1 - 500 ng/mL [1] [2] |
| LLOQ (Lower Limit of Quantification) | 1 ng/mL [1] |
| Extraction Method | Protein precipitation followed by liquid-liquid extraction [2] |
| Average Extraction Recovery | 72% [1] |
| Internal Standard (IS) | F2951 [2] |
| Accuracy (across QC concentrations) | 99.9% - 106.1% [1] |
| Precision (Within-day & Between-day) | 2.2% - 9.9% [1] |
| Retention Time (Approx.) | This compound: 1.98 min; Internal Standard (F2951): 4.34 min [2] |
Here are some common challenges and solutions based on the validated method and general best practices in analytical method development.
| Issue | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Poor Recovery | Inefficient extraction, protein binding [2] | Optimize liquid-liquid extraction; Use protein precipitation as a first step; Confirm recovery matches the validated ~72% [1] [2]. |
| Insufficient Sensitivity (LLOQ too high) | Ion suppression, inefficient ionization, background noise [3] | Improve sample cleanup to reduce matrix effects; Optimize MS source parameters (gas flows, temperatures); Use a stable isotope-labeled internal standard if available. |
| Lack of Specificity/Interferences | Endogenous plasma components co-eluting [2] | Confirm chromatographic separation; Check multiple lots of blank plasma for interfering peaks at the retention times of this compound and IS [2]. |
| Matrix Effects | Ion suppression or enhancement from plasma components [2] | Evaluate matrix factor (MF) using post-column infusion; If MF ≠ 1, further optimize extraction or chromatography; Use a stable internal standard to correct for variability [2]. |
The following diagram illustrates the key stages of the sample preparation and analysis workflow for determining this compound in plasma.
Q1: What is the lowest concentration of this compound that this method can reliably measure? A1: The Lower Limit of Quantification (LLOQ) for this method is 1 nanogram per milliliter (ng/mL) in rabbit plasma. At this concentration, the method demonstrated acceptable accuracy and precision [1].
Q2: Can this method be adapted for use with plasma from other species? A2: Yes, the developers tested the liquid-liquid extraction procedure on plasma from three different species (including rabbits) and confirmed that it did not adversely affect the stability of the analyte (this compound) or the internal standard. This suggests the sample preparation is robust and potentially transferable [1].
Q3: Why is a sensitive method like this important for this compound development? A3: this compound is being developed as a topical microbicide to prevent HIV transmission. After vaginal or rectal application, systemic absorption is expected to be low. A highly sensitive method (LLOQ of 1 ng/mL) is therefore critical for accurately evaluating the pharmacokinetics and systemic absorption of the drug in preclinical studies [2].
The following table consolidates the primary safety outcomes observed after vaginal and rectal application of this compound gel formulations in pig-tailed macaques (Macaca nemestrina).
| Evaluation Aspect | Vaginal Application (0.1% & 1.0% Gel) | Rectal Application |
|---|---|---|
| Systemic Absorption | No systemic absorption detected after repeated application [1]. | No systemic absorption detected after repeated application [1]. |
| Local Concentration | High levels of UC781 detected in cervicovaginal lavage samples up to 6 hours post-exposure [1]. | Information not specified in available search results. |
| Impact on Vaginal Microenvironment | Deemed safe. No adverse effects found via colposcopy, cytokine analysis, or on vaginal microflora with repeated daily use [1]. | Not applicable. |
| Local Irritation / Inflammation (Colposcopy) | Safe; no adverse effects noted [1]. | Information not specified in available search results. |
| Cytokine Profile | No significant adverse changes reported [1]. | 1.0% gel caused increased expression of numerous cytokines; 0.1% gel did not [1]. |
| Impact on Local Microflora | No negative impact observed [1]. | Information not specified in available search results. |
The safety data in the summary table was generated through the following standardized experimental methodologies.
| Protocol Element | Details |
|---|---|
| Animal Model | Pig-tailed macaques (Macaca nemestrina) [1]. |
| Study Design | Randomized, cross-over design studies with animals serving as their own controls (test gel vs. placebo arm) [1]. |
| Test Formulations | 0.1% and 1.0% UC781 in a water-based hydroxyethylcellulose (HEC) gel; HEC placebo gel was used as a control [1]. |
| Dosage and Administration | Vaginal: 1.5 ml of test or placebo gel applied daily [1]. Rectal: Application of test or placebo gel [1]. | | Key Safety Endpoints & Methods |
The diagram below visualizes the experimental workflow for these preclinical safety assessments.
The following table compiles key experimental data that validates the relationship between achieved tissue concentrations of UC-781 and its antiviral potency.
| Model/Study | Tissue Concentration Achieved | Reported EC50 / Inhibitory Concentration | Key Finding | Source |
|---|---|---|---|---|
| Preclinical (Rabbit) | 1,000 to >10,000 ng/g (vaginal tissue) | ~3 ng/mL (in vitro EC50) | Tissue concentrations were well in excess (over 300-fold) of the in vitro EC50. | [1] |
| Clinical (RMP-01 Phase 1) | Wide range: 12 to 12,000 ng/g (rectal tissue); correlated with gel concentration. | N/A (Study focused on PK/PD relationship) | Higher tissue concentrations predicted greater suppression of ex vivo HIV infectibility. | [2] |
| In Vitro / Ex Vivo | N/A | 100% inhibition at 3.3 µg/mL; 90% inhibition at 0.33 µg/mL (against HIV-1BaL). | Potent dose-dependent inhibition of both R5 and X4 HIV strains. | [3] [4] |
| PK/PD Modeling (from RMP-01) | N/A | EC50 for a 200 pg/mL p24 cut-point: ~2148 ng/g. EC50 for a 1100 pg/mL p24 cut-point: ~101 ng/g. | The tissue concentration required for efficacy (EC50) depends on the stringency of the protection threshold. | [2] |
The methodologies from the cited research provide context for the data above.
1. Preclinical Evaluation in a Rabbit Model
2. Clinical Phase 1 Rectal Safety Study (RMP-01)
3. In Vitro Activity and Cervical Explant Models
The data from these studies can be visualized as a pathway from drug application to functional efficacy. The following chart illustrates this logical relationship and the key benchmarks established by the research.
The overall evidence indicates that this compound, when formulated as a topical gel, can achieve tissue concentrations that are several orders of magnitude higher than its established in vitro EC50, supporting its potential as an effective microbicide [3] [2] [1].
| Combination Partner | Partner's Mechanism | Model Used | Key Synergistic & Complementary Findings |
|---|
| CAP (Cellulose Acetate 1,2-benzenedicarboxylate) [1] [2] | Entry Inhibitor (blocks gp120/gp41) [2] | MT-2 cells (lab-adapted HIV-1IIIB); PBMCs (primary isolate 92US657) [1] [2] | • 15-20 fold reduction in EC95 values vs. single agents [1] [2] • CAP inhibits UC781-resistant virus (HIV-1IIIB A17) [1] [2] • UC781 pre-treatment blocks subsequent infection [1] [2] | | Tenofovir (TFV) [3] | Nucleotide Reverse Transcriptase Inhibitor (NRTI) [3] | Polarized ectocervical explant model [3] | • Combination gel releases both drugs at levels ≥ EC50 [3] • Achieves high tissue drug concentrations & prevents HIV-1 infection in explants [3] | | Other RTIs (Efavirenz, Zidovudine) [1] [2] | NNRTI / NRTI [2] | MT-2 cells [1] [2] | Significant synergistic effects on inhibition of HIV-1 infection [1] [2] |
The data on this compound's synergistic effects were generated using standardized virological methods and advanced tissue models that mimic mucosal HIV transmission.
This foundational method quantifies the inhibition of HIV-1 infection by measuring p24 antigen production [2].
This model tests efficacy in a scenario that closely mimics in vivo exposure [3].
The synergy between this compound and other agents stems from their complementary mechanisms for blocking HIV-1 replication.
This compound Mechanism: As a tight-binding NNRTI, this compound directly inhibits the HIV-1 reverse transcriptase (RT) enzyme. Its high affinity allows it to inactivate RT irreversibly and confers prolonged activity, protecting pretreated cells from infection even after the compound is removed [4] [5].
Complementary Action of CAP: CAP acts earlier in the viral lifecycle as an entry inhibitor. It directly inactivates virions and blocks viral entry by targeting the HIV-1 envelope proteins gp120 and gp41 [2]. This complementary action is crucial: CAP retains full activity against viral strains that have developed resistance to this compound [1] [2].
The following table summarizes the key acceptability findings from a Phase 1, randomized, blinded, placebo-controlled trial. Participants used the gel rectally for seven consecutive days [1].
| Assessment Criteria | UC781 Gel (0.1% and 0.25%) | Placebo Gel (HEC) |
|---|---|---|
| Overall Acceptability | Highly acceptable [1] | Highly acceptable, with no significant difference from UC781 gels [1] |
| Intentional Future Use | 100% of participants reported high intentions to use a gel like the one in the study [1] | 100% of participants reported high intentions to use a gel like the one in the study [1] |
| Product Attributes | Received favorable ratings on color, smell, and consistency [1] | Received favorable ratings on color, smell, and consistency [1] |
| Key Differentiator | N/A | The placebo gel (HEC) was a clear aqueous gel, while the UC781 gels were off-white to light yellow [1]. |
The provided search results detail the methodology for the acceptability study and the larger clinical trial it was part of.
The diagram below illustrates the participant flow and key procedures in this clinical trial.
It is important to interpret the acceptability data within the context of the trial's primary goals:
The following tables summarize the core quantitative findings and experimental details from the research.
Table 1: In Vivo Pharmacokinetic Data from Rabbit Model [1] This study evaluated UC781-loaded intravaginal ring (IVR) segments in rabbits.
| Polymer Matrix | UC781 Loading (mg/segment) | In Vivo Release over 28 days (mg/segment) | Proximal Vaginal Tissue Concentration (ng/g) | Distal Vaginal Tissue Concentration (ng/g) | Plasma Concentration (ng/mL) |
|---|---|---|---|---|---|
| Polyurethane | 5 | 0.35 | 8 | Not specified | 0.09 |
| Polyurethane | 15 | 3.17 | 410 | Not specified | 0.58 |
| Ethylene Vinyl Acetate | 5 | 1.04 | 24 | Not specified | 0.11 |
| Silicone Elastomer | 15 | 1.23 | 39 | Not specified | 0.13 |
Table 2: In Vitro Antiviral Potency and Stability Data [2] [3] These data provide context on UC-781's efficacy and formulation challenges.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| In Vitro EC₅₀ (Wild-type HIV-1) | 0.008 µM (mean) | Single-cycle infectivity assay against 20 different HIV-1 strains [3]. |
| In Vitro EC₅₀ (HIV-1 Subtype O) | 60-fold less potent than mean | Single-cycle infectivity assay against strain MVP5180 [3]. |
| Stability Improvement | Several orders of magnitude | Stability in stock solutions improved by adding EDTA or SBE-β-CD (sulfobutylether-β-cyclodextrin) [2]. |
To assist in evaluating or replicating these studies, here are the key methodological details.
1. Rabbit Pharmacokinetic Study Protocol [1]
2. Key In Vitro Assay Protocols [4] [3]
The experimental data reveals several critical points for researchers:
The diagram below illustrates the logical relationship between the core experimental findings and their implications for this compound's development as a microbicide.